- An improved catalytic pyrolysis concept for renewable aromatics from biomass involving a recycling strategy for co-produced polycyclic aromatic hydrocarbonsGreen Chemistry, 2019, 21(14), 3802-3806,
Cas no 119-64-2 (1,2,3,4-Tetrahydronaphthalene)

1,2,3,4-Tetrahydronaphthalene 化学的及び物理的性質
名前と識別子
-
- 1,2,3,4-Tetrahydronaphthalene
- 1,2,3,4-tetrahydro-naphthalen
- 1,2,3,4-tetrahydronaphthalin
- 1,2,3,4-Tetrahydronaphythalene
- Benzocyclohexane
- delta(sup5,7,9)-naphthantriene
- delta5,7,9-naphthantriene
- Naphthalene, 1,2,3,4-tetrahydro-
- 1,2,3,4-Tetrahydronaphthalene [for Spectrophotometry]
- 1,2,3,4-Tetrahydronaphthalene Solution
- Tetraline
- (1S)-Tetralin-1-ol
- (R)-Tetralin-1-ol
- (S)-Tetralin-1-ol
- 1,2,3,4-tetraHN
- 1,2,3,4-tetrahydro-1-naphthol
- 1,2,3,4-tetrahydro-naphthalen-1-ol
- 1,2,3,4-tetrahydro-naphthalene
- 1,2,3,4-tetrahydronaphthol
- 1-hydroxy-1,2,3,4-tetrahydronaphthalene
- 1-Tetralinol
- 1-TETRALOL
- 5,6,7,8-Tetrahydronaphthalin
- A-TETRALOL
- tetrahydronaphthalen-1-ol
- Tetralin
- Tetralin-1-ol
- Tetranap
- Tetralin in dimethyl sulfoxide
- NSC 77451
- Tetrahydronaphthalene
- THN
- tetralene
- Tetralina
- TETRALIN(R)
- TETRALIN pure
- 1.2.3.4-Tetrah
- 四氢萘
- THN)Tetral
- Bacticin
- Naphthalene 1,2,3,4-tetrahydride
- Naphthalene, tetrahydro-
- Tetralina [Polish]
- Caswell No. 842A
- delta(sup 5,7,9)-naphthantriene
- (C4-C5) Alkyltetrahydronaphthalenes
- FT6XMI58YQ
- EPA Pesticide Chemical Code 055901
- Naphthalene, 1,2,3,4-tetrahydro-, C1-4-alkyl der
- 1,2,3,4-Tetrahydronaphthalene 97%, SuperDry, Water≤50 ppm (by K.F.)
-
- MDL: MFCD00001733
- インチ: 1S/C10H12/c1-2-6-10-8-4-3-7-9(10)5-1/h1-2,5-6H,3-4,7-8H2
- InChIKey: CXWXQJXEFPUFDZ-UHFFFAOYSA-N
- ほほえんだ: C1([H])([H])C([H])([H])C2=C([H])C([H])=C([H])C([H])=C2C([H])([H])C1([H])[H]
計算された属性
- せいみつぶんしりょう: 132.09400
- どういたいしつりょう: 132.0939
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 92.6
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
じっけんとくせい
- 色と性状: 無色または淡黄色の透明な液体で、メントールのようなにおいがします。
- 密度みつど: 0.973 g/mL at 25 °C(lit.)
- ゆうかいてん: −35 °C (lit.)
- ふってん: 207 °C(lit.)
- フラッシュポイント: 華氏温度:159.8°f< br / >摂氏度:71°C< br / >
- 屈折率: n20/D 1.541(lit.)
- ようかいど: 0.045g/l
- すいようせい: 不溶性
- あんていせい: Stable. Combustible. Incompatible with strong oxidizing agents.
- PSA: 0.00000
- LogP: 2.56540
- ようかいせい: 水に溶けず、エタノール、ブタノール、アセトン、ベンゼン、エーテル、クロロホルム、石油エーテル、デカヒドロナフタレンなどのほとんどの有機溶媒と混和することができる。
- かんど: Air Sensitive
- じょうきあつ: 0.18 mmHg ( 20 °C)
- FEMA: 2134
- マーカー: 9221
1,2,3,4-Tetrahydronaphthalene セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:Warning
- 危害声明: H315,H319,H411
- 警告文: P273,P305+P351+P338
- 危険物輸送番号:UN 3082 9/PG 3
- WGKドイツ:2
- 危険カテゴリコード: 19-36/38-40-51/53-65
- セキュリティの説明: S26-S28-S61-S28A
- RTECS番号:QK3850000
-
危険物標識:
- TSCA:Yes
- 爆発限界値(explosive limit):0.8%, 100°F
- 危険レベル:9
- ちょぞうじょうけん:倉庫の通風、低温乾燥、及びp−フェノール等の酸化防止剤を添加
- 包装グループ:III
- どくせい:LD50 orally in rats: 2.86 g/kg (Smyth)
- セキュリティ用語:S26;S28A;S61
- リスク用語:R19; R36/38; R51/53
1,2,3,4-Tetrahydronaphthalene 税関データ
- 税関コード:2902901000
- 税関データ:
中国税関コード:
2902901000概要:
HS:2902902901000リタリン付加価値税:17.0%税金還付率:9.0% 規制条件:最低関税なし:2.0%一般関税:11.0%
申告要素:
製品名, 成分含有量
要約:
HS:29029029010001、2、3、4-テトラヒドロナフタレン付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:2.0% General tariff:11.0%
1,2,3,4-Tetrahydronaphthalene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R150245-100ml |
1,2,3,4-Tetrahydronaphthalene |
119-64-2 | 99% | 100ml |
¥174 | 2024-05-26 | |
YAN FENG KE JI ( BEI JING ) Co., Ltd. | H92967-100mL |
1,2,3,4-Tetrahydronaphthalene |
119-64-2 | 97%, SpcDry, Water≤50 ppm (by K.F.), SpcSeal | 100ml |
¥80 | 2023-02-16 | |
Enamine | EN300-21134-0.05g |
1,2,3,4-tetrahydronaphthalene |
119-64-2 | 95% | 0.05g |
$19.0 | 2023-09-16 | |
Enamine | EN300-21134-2.5g |
1,2,3,4-tetrahydronaphthalene |
119-64-2 | 95% | 2.5g |
$27.0 | 2023-09-16 | |
TRC | T293996-25g |
Tetrahydronaphthalene |
119-64-2 | 25g |
$ 81.00 | 2023-09-06 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R150245-1L |
1,2,3,4-Tetrahydronaphthalene |
119-64-2 | 99% | 1l |
¥1088 | 2024-05-26 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T58460-500ml |
1,2,3,4-Tetrahydronaphthalene |
119-64-2 | 95% | 500ml |
¥178.0 | 2023-09-06 | |
Oakwood | 075145-100g |
1,2,3,4-Tetrahydronaphthalene |
119-64-2 | 97% | 100g |
$22.00 | 2024-07-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T58460-500g |
1,2,3,4-Tetrahydronaphthalene |
119-64-2 | 500g |
¥296.0 | 2021-09-07 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1017948-100g |
1,2,3,4-Tetrahydronaphthalene |
119-64-2 | 98% | 100g |
¥54 | 2023-03-06 |
1,2,3,4-Tetrahydronaphthalene 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
ごうせいかいろ 3
- Catalytic hydrotreatment of pyrolytic lignins from different sources to biobased chemicals: Identification of feed-product relationsBiomass and Bioenergy, 2020, 134,,
ごうせいかいろ 4
ごうせいかいろ 5
1,2,3,4-Tetrahydronaphthalene Raw materials
- Tricyclo[6.1.1.06,9]deca-2,8(10)-diene
- Indane
- 1,2-Dimethylnaphthalene
- 1,8-Dimethylnaphthalene
- Benzene,(1-methyl-2-cyclopropen-1-yl)-
- Lignin
- 1-Methyl-1H-indene
- 1,2,3,5-Tetramethylbenzene
- 2,2'-Dinaphthyl Ether
- 2,6-Dimethylnaphthalene
- 1,3-Dimethylnaphthalene
- 1,6,7-Trimethylnaphthalene
- 1H-Indene,1,1-dimethyl-
- 3-Ethyltoluene
- Naphthalene,1,4,6-trimethyl-
- 1-Ethylnaphthalene
- 1-Ethyl-2,3-dimethylbenzene
- 1-Allyl-2-methylbenzene
- 2-Ethyl Toluene
- Azulene
- naphthalen-2-ol
- Indene
1,2,3,4-Tetrahydronaphthalene Preparation Products
- decahydronaphthalen-2-ol (825-51-4)
- Phenol, 3,5-diethyl- (1197-34-8)
- 1,2,3,4,5,6,7,8-Octahydrophenanthrene (>85%) (5325-97-3)
- 1H-Indene,2,3-dihydro-1,3-dimethyl- (4175-53-5)
- Phenol,4-ethyl-3-methyl- (1123-94-0)
- 1H-Indene, octahydro-, trans- (3296-50-2)
- 2,3-Dimethylanisole (2944-49-2)
- (but-2-en-2-yl)benzene (2082-61-3)
- 1,2,3,4-Tetrahydronaphthalen-2-ol (530-91-6)
- 2-Sec-Butylphenol (89-72-5)
- 1H-Indene,2,3-dihydromethyl- (27133-93-3)
- trans-Decahydronaphthalene (493-02-7)
- 1H-Indene, octahydro-5-methyl- (19744-64-0)
- 4-Methylindan (824-22-6)
- 5-Methylindan (874-35-1)
- n-Tetradecane (629-59-4)
- 1,2,3,4,5-pentamethylbenzene (700-12-9)
- 1,2,4-Trimethylcyclohexane (2234-75-5)
- Undecane (1120-21-4)
- 2-methyl-6-propylphenol (3520-52-3)
- 1,2,3,4-Tetrahydronaphthalene (119-64-2)
- 1-Methyl-2-propylbenzene (1074-17-5)
- 2-butylphenol (3180-09-4)
- 3-Ethyltoluene (620-14-4)
- 2-Propylphenol (644-35-9)
- Naphthalene,6-ethyl-1,2,3,4-tetrahydro- (22531-20-0)
- 3-Ethyl-5-methylphenol (698-71-5)
- Naphthalene,1,2,3,4-tetrahydro-1,4-dimethyl- (4175-54-6)
- 2,5-Dimethylstyrene (stabilized with 4-tert-butylcatechol) (2039-89-6)
- Benzene,1-ethyl-3-(1-methylethyl)- (4920-99-4)
- Benzene,(2-methyl-1-buten-1-yl)- (56253-64-6)
- 1-(3,4-dimethylphenyl)ethan-1-one (3637-01-2)
- 5-Indanol (1470-94-6)
- 4-Propylphenol (645-56-7)
- Tert-Pentylbenzene (2049-95-8)
- Methylnaphthalene (1321-94-4)
- 4-Ethyl-1,2-dimethylbenzene (934-80-5)
- 2-Ethyl Toluene (611-14-3)
- 3-Hydroxy-4-methylbenzaldehyde (57295-30-4)
- Azulene (275-51-4)
- Meta-Methylanisole (100-84-5)
- 3-Ethylphenol (620-17-7)
- 2,4,6-Trimethylphenol (527-60-6)
- 1H-Indene,2,3-dihydro-1,6-dimethyl- (17059-48-2)
- 1,2,3,4-tetrahydronaphthalen-2-one (530-93-8)
- 1H-Indene,2,3-dihydro-4,7-dimethyl- (6682-71-9)
- 1H-Indene, octahydro-,(3aR,7aS)-rel- (4551-51-3)
- 6-methylindan-4-ol (20294-32-0)
- 4-Ethylphenol (123-07-9)
- Benzene, 4-(2-butenyl)-1,2-dimethyl- (39831-51-1)
1,2,3,4-Tetrahydronaphthalene 関連文献
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
関連分類
- Solvents and Organic Chemicals Organic Compounds Benzenoids Tetralins Tetralins
- Solvents and Organic Chemicals Organic Compounds Benzenoids Tetralins
- Pesticide Chemicals Pesticide Active Ingredients Standard Substances
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients Standard Substances
- Solvents and Organic Chemicals Organic Compounds Hydrocarbons
- Pesticide Chemicals Pesticide Intermediates
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients
- Solvents and Organic Chemicals Organic Solvents
1,2,3,4-Tetrahydronaphthaleneに関する追加情報
1,2,3,4-Tetrahydronaphthalene (CAS 119-64-2): Properties, Applications, and Market Insights
1,2,3,4-Tetrahydronaphthalene, commonly referred to as Tetrahydronaphthalene or THN, is an organic compound with the CAS number 119-64-2. This bicyclic hydrocarbon is widely recognized for its versatile applications in industries ranging from fragrances to chemical synthesis. With the growing interest in sustainable solvents and green chemistry, 1,2,3,4-Tetrahydronaphthalene has gained attention as a potential alternative to traditional aromatic solvents.
The chemical structure of Tetrahydronaphthalene consists of a naphthalene ring partially hydrogenated, resulting in a unique blend of aromatic and aliphatic characteristics. This structural feature contributes to its solvent properties, making it valuable in formulations where controlled evaporation rates and solvency power are required. Recent studies have explored its role in bio-based formulations, aligning with the global shift toward eco-friendly chemicals.
One of the most significant applications of 1,2,3,4-Tetrahydronaphthalene is in the fragrance industry. Due to its mild, pleasant odor, it serves as a key ingredient in perfumes and scented products. Additionally, its stability under various conditions makes it a preferred choice for long-lasting fragrance formulations. Researchers are also investigating its potential in aromatic hydrocarbon replacements, particularly in sectors seeking to reduce environmental impact.
In the field of organic synthesis, Tetrahydronaphthalene (CAS 119-64-2) acts as an intermediate for producing more complex molecules. Its reactivity allows for selective hydrogenation and functionalization, making it useful in pharmaceutical and agrochemical research. The compound's compatibility with catalytic processes has sparked interest in its use for high-value chemical production.
From a market perspective, the demand for 1,2,3,4-Tetrahydronaphthalene is influenced by trends in specialty chemicals and sustainable manufacturing. Companies are increasingly adopting green chemistry principles, driving innovation in solvent systems where THN plays a role. Regulatory frameworks promoting low-VOC (volatile organic compound) solutions further support its market growth.
Safety and handling of Tetrahydronaphthalene are critical considerations in industrial settings. While it is not classified as a hazardous material under most regulations, proper storage and handling procedures should be followed to ensure workplace safety. Recent advancements in chemical safety protocols have improved its handling in large-scale applications.
Looking ahead, research into 1,2,3,4-Tetrahydronaphthalene continues to explore its potential in emerging fields such as energy storage and advanced materials. Its unique chemical properties position it as a candidate for innovative applications beyond traditional uses. As industries prioritize sustainability and efficiency, THN (CAS 119-64-2) is expected to remain a compound of significant interest.
For researchers and industry professionals seeking detailed technical data, Tetrahydronaphthalene offers a compelling case study in chemical versatility. Its balance of aromaticity and hydrogenation provides a platform for diverse chemical modifications, making it a valuable subject in applied chemistry research.

